![molecular formula C13H7N3O6 B2736852 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 309735-46-4](/img/structure/B2736852.png)
1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines These compounds are known for their unique structural features, which include a fused tricyclic system with nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction is often promoted by bases such as potassium carbonate or potassium phosphate, leading to good to excellent yields of the desired heterocycle .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted dibenzo[b,f][1,4]oxazepin-11(10H)-one derivatives.
Aplicaciones Científicas De Investigación
1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro groups, resulting in different reactivity and applications.
Dibenzo[b,e][1,4]oxazepin-11(5H)-one: Another isomer with different positioning of the nitrogen and oxygen atoms.
Dibenzo[b,f]azepin-10(11H)-one: Contains a similar tricyclic structure but with different functional groups.
Uniqueness
1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of nitro groups at specific positions, which significantly influence its chemical reactivity and potential applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Propiedades
IUPAC Name |
7,9-dinitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O6/c17-13-12-9(16(20)21)5-7(15(18)19)6-11(12)22-10-4-2-1-3-8(10)14-13/h1-6H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNXLERKYIWYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
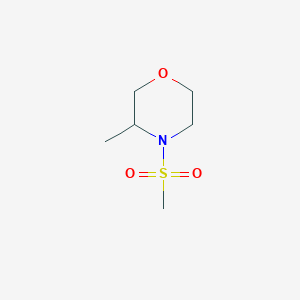
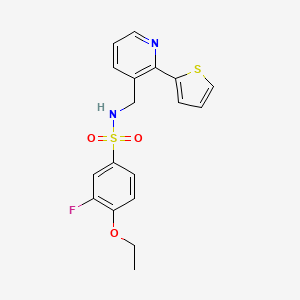

![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)
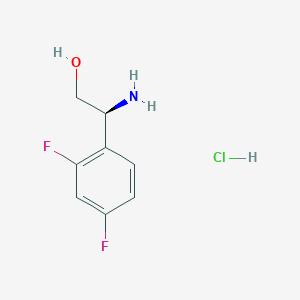
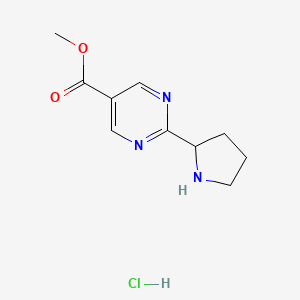
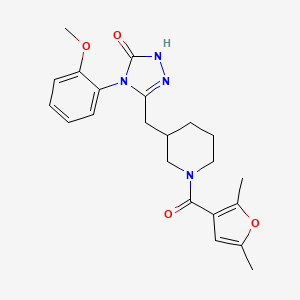
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)
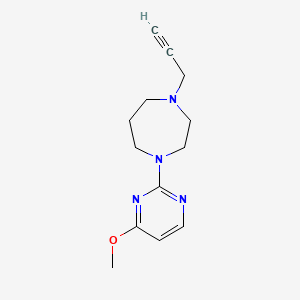
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736784.png)
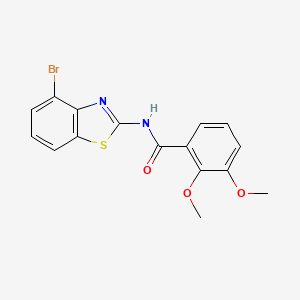
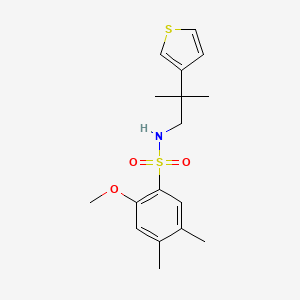
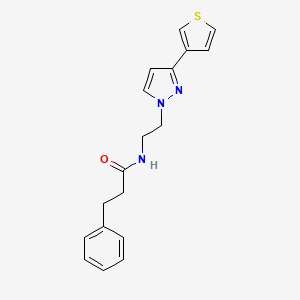
![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)
